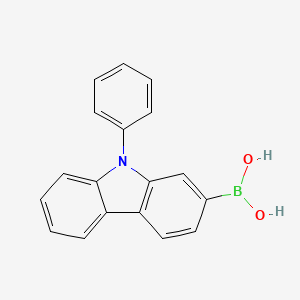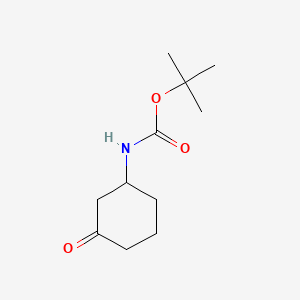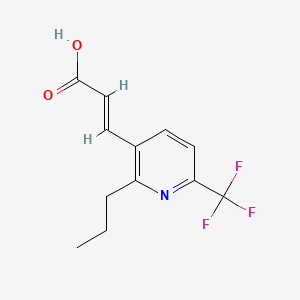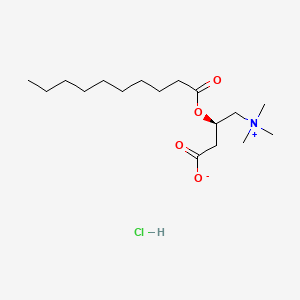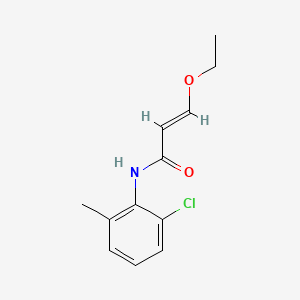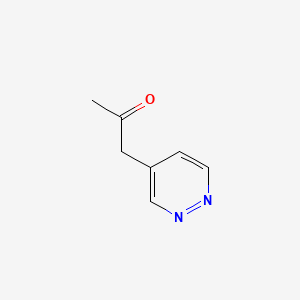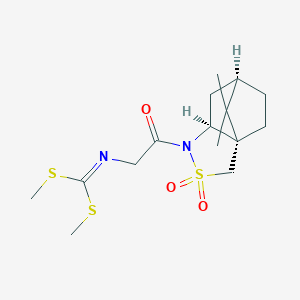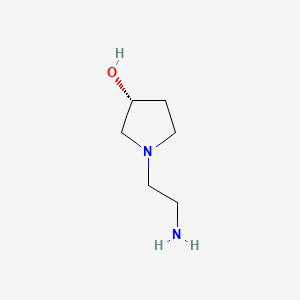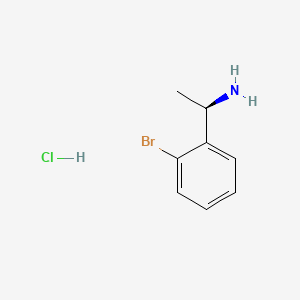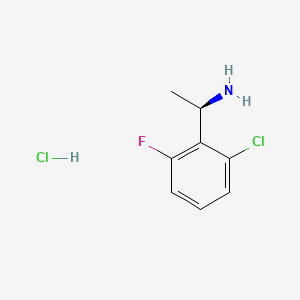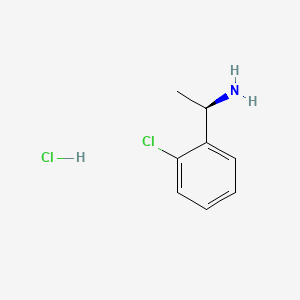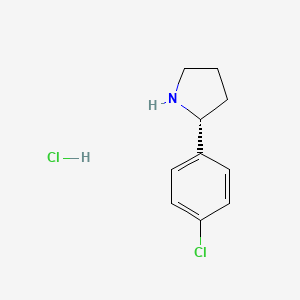
(r)-2-(4-Chlorophenyl)pyrrolidine hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“®-2-(4-Chlorophenyl)pyrrolidine hydrochloride” is a chemical compound with the CAS Number: 1228560-90-4 . It has a molecular weight of 218.13 and its linear formula is C10H13Cl2N . It is a solid at room temperature .
Molecular Structure Analysis
The molecular structure of “®-2-(4-Chlorophenyl)pyrrolidine hydrochloride” is represented by the linear formula C10H13Cl2N . The average mass of the molecule is 218.123 Da .Physical And Chemical Properties Analysis
“®-2-(4-Chlorophenyl)pyrrolidine hydrochloride” is a solid at room temperature . It should be stored in a sealed container in a dry room .Applications De Recherche Scientifique
Synthetic Methodologies and Chemical Properties
- Pyrrolidine derivatives, including those related to (r)-2-(4-Chlorophenyl)pyrrolidine hydrochloride, have been recognized for their versatility in drug discovery. The pyrrolidine ring is a saturated scaffold that enables efficient exploration of pharmacophore space due to sp3-hybridization, contributing to stereochemistry and increasing three-dimensional coverage through pseudorotation. This structural flexibility facilitates the design of bioactive molecules with target selectivity across various therapeutic areas (Li Petri et al., 2021).
Biological Activities and Pharmacological Profiles
- The stereochemistry of pyrrolidine derivatives plays a critical role in their pharmacological profiles. Studies on phenylpiracetam and its methyl derivative, structurally related to pyrrolidine compounds, underscore the importance of stereoisomerism. Enantiomerically pure compounds show a direct relationship between the configuration of stereocenters and biological properties, indicating the necessity to focus on the most effective stereoisomer for therapeutic applications (Veinberg et al., 2015).
Environmental and Health Considerations
- The impact of organochlorine compounds, which include chlorophenyl groups as seen in (r)-2-(4-Chlorophenyl)pyrrolidine hydrochloride, on the aquatic environment has been extensively reviewed. Although chlorophenols generally exert moderate toxic effects on mammalian and aquatic life, long-term exposure can lead to significant toxicity in fish, highlighting the environmental considerations of these compounds (Krijgsheld & Gen, 1986).
Chemosensing Applications
- Pyridine derivatives, closely related in structural motifs to pyrrolidine derivatives, serve significant roles in chemosensing applications. Their high affinity for various ions and neutral species makes them effective chemosensors for detecting different species in environmental, agricultural, and biological samples. This highlights the potential of pyrrolidine and its derivatives, including (r)-2-(4-Chlorophenyl)pyrrolidine hydrochloride, in analytical chemistry (Abu-Taweel et al., 2022).
Safety And Hazards
The compound has been classified with the signal word “Warning” under the Globally Harmonized System of Classification and Labelling of Chemicals (GHS) . The hazard statements associated with it are H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . The precautionary statements are P261 (Avoid breathing dust/fume/gas/mist/vapours/spray), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing) .
Orientations Futures
Pyrrolidine derivatives, such as “®-2-(4-Chlorophenyl)pyrrolidine hydrochloride”, have gained significant attention in the world of research and industry due to their various properties and potential applications in different fields. They continue to be utilized as intermediates in drug research and development studies for the development of molecules that could be new drug candidates .
Propriétés
IUPAC Name |
(2R)-2-(4-chlorophenyl)pyrrolidine;hydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12ClN.ClH/c11-9-5-3-8(4-6-9)10-2-1-7-12-10;/h3-6,10,12H,1-2,7H2;1H/t10-;/m1./s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BVEQCCJUWYROBR-HNCPQSOCSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(NC1)C2=CC=C(C=C2)Cl.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@@H](NC1)C2=CC=C(C=C2)Cl.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13Cl2N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
218.12 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(r)-2-(4-Chlorophenyl)pyrrolidine hydrochloride | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

